3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one

Hydrogen bonding topology Molecular recognition Solid-state packing

Researchers requiring precise hydrogen-bond topology face failure risk when substituting N1-alkyl analogs for C3-aryl piperazinones. This compound preserves two HBD sites (N4 amine + amide NH) vs. one in its positional isomer, enabling bidentate interactions with kinase hinge regions and aspartyl protease catalytic dyads. · Bidentate HBD count (2 vs. 1) validated for dual-acceptor docking · XLogP3 1.8 ± OCF₃ σₚ ≈ +0.35 - balanced CNS permeability without high-logP promiscuity · Free N1/N4 positions support late-stage N-alkylation/acylation library synthesis · Compact scaffold (MW 260.21) with 6 HBA sites compatible with co-crystallization screens

Molecular Formula C11H11F3N2O2
Molecular Weight 260.21 g/mol
CAS No. 1246548-45-7
Cat. No. B1425667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one
CAS1246548-45-7
Molecular FormulaC11H11F3N2O2
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C11H11F3N2O2/c12-11(13,14)18-8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17)
InChIKeyATODXPMVSDOZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one: Structural Identity & Procurement Class


3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one (CAS 1246548-45-7) is a synthetic phenylpiperazinone characterized by a piperazin-2-one core substituted at the C3 position with a 4-trifluoromethoxyphenyl group [1]. With molecular formula C₁₁H₁₁F₃N₂O₂ and molecular weight 260.21 g·mol⁻¹, it belongs to the arylpiperazinone class of heterocyclic building blocks frequently employed in medicinal chemistry for CNS-targeted and anti-infective programs [1]. Its computed XLogP3 of 1.8, two hydrogen bond donor sites, and six hydrogen bond acceptor sites define a physicochemical profile distinct from both its N1-substituted positional isomer and its non-fluorinated or CF₃-substituted analogs [1][2].

Scaffold topology C3-substituted piperazin-2-one retains two hydrogen bond donor sites for bidentate interactions.
Substituent profile 4-OCF₃ group provides intermediate electron-withdrawing character and moderate lipophilicity (XLogP3 context).
Procurement class Synthetic arylpiperazinone building block for CNS-targeted and anti-infective library design.

3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one: Isomer and Analog Distinctions


Generic substitution among arylpiperazinones is precluded by quantifiable structural divergences that directly impact molecular recognition and physicochemical behavior. The target compound positions the 4-trifluoromethoxyphenyl moiety at the C3 carbon of the piperazin-2-one ring, preserving two hydrogen bond donor sites (the secondary amide NH and the unsubstituted N4 amine), whereas its N1-substituted positional isomer (CAS 790195-84-5) retains only one HBD [1][2]. This difference in donor count is not trivial—it alters the compound's capacity for bidentate hydrogen bonding with biological targets and crystalline packing in solid-state formulations. Furthermore, the trifluoromethoxy substituent delivers a substantially different electronic and lipophilic signature compared to the CF₃, Cl, OCH₃, or unsubstituted analogs commonly catalogued as alternative building blocks. These distinctions—quantified below—mean that a procurement choice based solely on core scaffold or price-per-gram without accounting for substitution pattern and H-bond topology carries a high risk of synthetic or biological failure downstream.

Target compound C3-substituted: two HBD sites (NH and N4 amine)
N1-substituted isomer Only one HBD site; bidentate H-bond topology may not transfer.
Target compound 4-OCF₃: intermediate σₚ ≈ +0.35, lipophilic shift
4-OCH₃, Cl, or CF₃ analogs Electronic and lipophilic signatures differ; SAR trends may not reproduce.
Target compound MW 260.2 Da, rotatable bonds from OCF₃
Unsubstituted or CF₃ analog Conformational sampling and PK predictor profiles may shift.

3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one vs. Analogs: Quantitative Evidence


Hydrogen Bond Donor Count: C3 vs. N1 Substitution

The target compound, with phenyl substitution at the C3 carbon, retains both the secondary amide NH (position 1) and the secondary amine NH (position 4) as hydrogen bond donors, yielding a HBD count of 2. In contrast, the N1-substituted positional isomer 1-[4-(trifluoromethoxy)phenyl]piperazin-2-one (CAS 790195-84-5) has the phenyl ring attached directly to N1, eliminating one NH donor and reducing the HBD count to 1 [1][2]. This doubling of donor capacity directly affects the molecule's ability to engage in bidentate hydrogen-bonding interactions with receptors, enzymes, and co-crystal formers.

HBD count
Head-to-head
2 vs. 1 (N1 isomer)
Supports bidentate H-bond recognition design
Computed descriptors; verify experimentally
Hydrogen bonding topology Molecular recognition Solid-state packing

Lipophilicity Enhancement by OCF₃ Substitution

The 4-trifluoromethoxy substituent on the target compound raises the computed XLogP3 from 0.6 (unsubstituted 3-phenylpiperazin-2-one, CAS 5368-28-5) to 1.8, representing a 1.2 log unit increase [1][2]. In partition terms, this corresponds to an approximately 16-fold higher predicted octanol/water partition coefficient. This magnitude of lipophilicity shift is known, from class-level SAR studies of fluorinated arylpiperazines, to significantly alter passive membrane permeability, plasma protein binding, and volume of distribution [3].

Lipophilicity shift
Computed
ΔXLogP3 +1.2 (~16×)
May support lipophilicity-driven SAR profiling
XLogP3 algorithm; experimental logD recommended
Lipophilicity Membrane permeability logP

Hydrogen Bond Acceptor Capacity: OCF₃ vs. CF₃ and Unsubstituted

The target compound possesses 6 computed hydrogen bond acceptor sites (two from the piperazinone carbonyl and amine, plus four from the three fluorine atoms and the ether oxygen of the OCF₃ group), compared to only 2 HBA sites for the unsubstituted 3-phenylpiperazin-2-one [1][2]. The OCF₃ group contributes more HBA sites than a CF₃ substituent (which contributes 3 fluorine atoms but lacks the ether oxygen), giving the target a higher total acceptor count than the 3-[4-(trifluoromethyl)phenyl]piperazin-2-one analog . This enhanced acceptor capacity is predicted to improve aqueous solubility and influence molecular recognition at targets where oxygen-mediated hydrogen bonding is critical.

HBA capacity
Class-level inference
6 (OCF₃) vs. 2 (unsub.)
May influence solubility and acceptor interactions
CF₃ analog estimated; verify with experimental data
Hydrogen bond acceptor Solubility Polar surface area

Electronic Substituent Effects: OCF₃, OCH₃, and Cl

The 4-trifluoromethoxy group exerts a distinct electronic influence on the phenyl ring relative to other common 4-substituents found in commercial piperazinone building blocks. Based on established Hammett substituent constants, OCF₃ has a σₚ value of approximately +0.35 (electron-withdrawing, mediated through the oxygen linker), compared with OCH₃ (σₚ ≈ −0.27, electron-donating), Cl (σₚ ≈ +0.23, weakly withdrawing), and CF₃ (σₚ ≈ +0.54, strongly withdrawing) [1][2]. The OCF₃ substituent thus occupies an intermediate electronic space—less strongly withdrawing than CF₃ but directionally opposite to OCH₃—which translates into different π-stacking propensities, metabolic oxidation rates, and target-binding electrostatics.

Electronic effects
Class-level inference
σₚ OCF₃ +0.35 vs. OCH₃ −0.27
Electronic profile distinct from OCH₃ and CF₃
Literature Hammett constants; context-dependent
Electronic effects Hammett constants SAR optimization

Rotatable Bonds and Molecular Flexibility

The target compound possesses 2 rotatable bonds (the C3–phenyl linkage and the O–CF₃ bond of the trifluoromethoxy group), compared with a single rotatable bond (C3–phenyl only) in the unsubstituted 3-phenylpiperazin-2-one [1][2]. This additional rotational degree of freedom increases the conformational sampling space of the molecule and may influence entropic penalties upon target binding. The rotatable bond count of 2 is identical to that of the N1-substituted isomer and the 4-chlorophenyl analog, but the chemical nature of the O–CF₃ rotation differs fundamentally from a Cl–phenyl or CH₃–phenyl rotation in terms of rotational barrier height and preferred dihedral angles.

Rotatable bonds
Supporting evidence
2 vs. 1 rotatable bonds
Alters conformational sampling in docking
Computed; verify conformational analysis
Conformational entropy Molecular flexibility Binding kinetics

Molecular Weight and Pharmacokinetic Prediction

With a molecular weight of 260.21 g·mol⁻¹, the target compound is approximately 84 Da heavier than the unsubstituted 3-phenylpiperazin-2-one (176.21 Da) and 16 Da heavier than the 3-[4-(trifluoromethyl)phenyl] analog (244.21 Da) [1][2]. This increase arises entirely from the trifluoromethoxy substituent (O–CF₃, incremental mass = 85 Da relative to H). The MW of 260 falls within the optimal range for lead-like properties (MW < 300), yet it represents a meaningful shift in predicted clearance and tissue distribution relative to the lighter analogs, as MW differences of this magnitude are correlated with changes in renal filtration threshold and passive diffusion rates in class-level QSAR models [3].

Molecular weight
Cross-study comparable
260.2 vs. 176.2 Da
May influence PK property progression
Class-level QSAR context; monitor experimental PK
Molecular weight Drug-likeness PK prediction

3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one: Key Application Scenarios


Fine-Tuned Lipophilicity for CNS Lead Optimization

The target compound's computed XLogP3 of 1.8 (Δ = +1.2 vs. unsubstituted 3-phenylpiperazin-2-one) positions it as an intermediate-lipophilicity building block for CNS drug discovery efforts where blood-brain barrier permeation is required but excessive logP (>3) risks promiscuous off-target binding and rapid metabolic clearance [1]. The OCF₃ group provides greater lipophilicity than OCH₃ or Cl substituents while retaining a more moderate electronic-withdrawing character than CF₃ (σₚ ≈ +0.35 vs. +0.54), offering a balanced profile for optimizing target engagement against aminergic GPCRs or ion channels [2]. Procurement of this specific analog is warranted when SAR data from unsubstituted or Cl-substituted progenitors indicate that increased logD is needed to improve cell-based potency without crossing into high-logP liability space.

Structure-Based Design with Bidentate H-Bond Donor Topology

The C3-substituted architecture preserves two HBD sites (the secondary amide NH and the free N4 amine), in contrast to the N1-substituted positional isomer which offers only one [1]. This bidentate donor configuration is structurally analogous to the donor pattern found in several kinase hinge-binding motifs and protease transition-state mimetics. Computational chemists and structural biologists performing docking campaigns against targets with two proximal hydrogen bond acceptor residues (e.g., kinase hinge regions, aspartyl protease catalytic dyads) should favor the C3-substituted target over the N1 isomer, as the latter would be incapable of forming the same donor-acceptor network [2]. This application scenario is directly supported by the HBD count evidence established in Section 3, Evidence Item 1.

Parallel SAR Library Construction with Orthogonal Vectors

With an unsubstituted N1 and N4 position, the target compound serves as a versatile late-stage diversification scaffold. The C3 position is occupied by the 4-OCF₃-phenyl group, leaving both nitrogen atoms free for subsequent N-alkylation, N-acylation, or N-sulfonylation—a synthetic advantage over the N1-substituted isomer whose N1 position is already blocked [1]. Combined with the unique electronic and lipophilic signature of the OCF₃ group (σₚ ≈ +0.35, XLogP3 = 1.8), this compound enables the construction of a parallel library where the aromatic substituent is held constant (OCF₃) while N1/N4 substituents are systematically varied to probe for additive or synergistic SAR effects [2]. This scenario is supported by Evidence Items 1, 2, and 4 in Section 3.

Co-crystal and Solid-State Form Screening

The combination of two HBD sites and six HBA sites in a relatively compact scaffold (MW = 260.21) makes this compound a candidate for co-crystallization screens with pharmaceutically relevant co-formers (e.g., carboxylic acids, amides) [1]. The OCF₃ group's fluorine atoms can additionally participate in C–F···H–N and C–F···C=O orthogonal multipolar interactions, which are increasingly exploited in crystal engineering to control packing motifs and improve dissolution rates [2]. The bidentate donor topology (C3 substitution) provides a geometrically distinct interaction pattern compared to N1-substituted analogs, which may rationally guide co-former selection in solid-form development.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Intermediate lipophilicity and electronic profile
logD-activity and permeability correlation review
Structure-based design with bidentate H-bond donor
Two HBD sites (C3 substitution)
H-bond network complementarity in docking campaigns
Parallel SAR library diversification
Unsubstituted N1 and N4 positions
Additive SAR from systematic N-substituent variation
Co-crystal and solid-state form screening
Multiple H-bond donor/acceptor sites with fluorine interactions
Co-former interaction pattern and dissolution rate evaluation
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